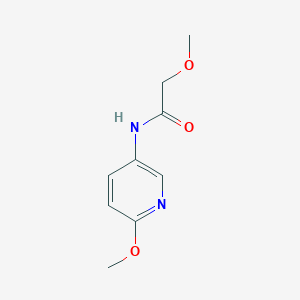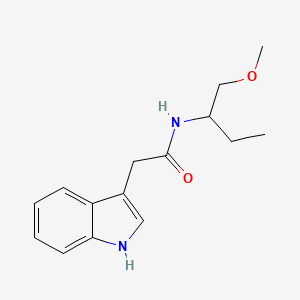![molecular formula C20H21NO2 B7564601 2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol](/img/structure/B7564601.png)
2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol, also known as NDMC, is a chemical compound that has been widely studied for its potential application in scientific research. This compound is a derivative of the well-known drug, propranolol, and has been found to exhibit a range of interesting biochemical and physiological effects. In
作用机制
The mechanism of action of 2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol is not fully understood, but it is thought to involve the inhibition of certain enzymes and receptors in the body. Specifically, 2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol has been found to inhibit the activity of beta-adrenergic receptors, which are involved in the regulation of heart rate and blood pressure. 2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol has also been found to inhibit the activity of certain enzymes that are involved in the metabolism of cancer cells.
Biochemical and Physiological Effects:
2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol has been found to have a range of interesting biochemical and physiological effects. In addition to its effects on the cardiovascular system and cancer cells, 2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol has also been found to have anti-inflammatory and antioxidant properties. These properties make 2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol a potential candidate for the development of new treatments for a range of diseases.
实验室实验的优点和局限性
One of the main advantages of using 2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol in lab experiments is its well-established synthesis method. This allows researchers to produce large quantities of 2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol for use in experiments. Additionally, 2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol has been found to be relatively stable and easy to work with in the lab.
However, there are also some limitations to using 2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol in lab experiments. For example, its mechanism of action is not fully understood, which can make it difficult to design experiments that target specific pathways. Additionally, 2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol has been found to have some toxic effects at high concentrations, which can limit its use in certain experiments.
未来方向
There are a number of potential future directions for research on 2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol. One area of interest is in the development of new cancer treatments based on 2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol. Researchers could explore the use of 2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol in combination with other drugs to enhance its anti-cancer effects.
Another potential area of research is in the development of new treatments for cardiovascular diseases. Researchers could explore the use of 2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol in combination with other drugs to reduce blood pressure and heart rate.
Finally, researchers could explore the use of 2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol in the treatment of other diseases, such as inflammatory disorders and neurodegenerative diseases. By understanding the mechanism of action of 2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol more fully, researchers could develop new treatments that target specific pathways in these diseases.
合成方法
The synthesis of 2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol involves the reaction of propranolol with formaldehyde and naphthalene-1-yl-ethylamine. The resulting compound is then treated with sodium borohydride to yield 2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol. This synthesis method has been well-established in the literature and has been used to produce 2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol in large quantities for scientific research purposes.
科学研究应用
2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer biology. Studies have shown that 2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This makes 2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol a potential candidate for the development of new cancer treatments.
In addition to its potential in cancer research, 2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol has also been studied for its effects on the cardiovascular system. Research has shown that 2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol can reduce blood pressure and heart rate, making it a potential treatment for hypertension and other cardiovascular diseases.
属性
IUPAC Name |
2-methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-14(17-9-5-7-16-6-3-4-8-18(16)17)21-13-15-10-11-20(23-2)19(22)12-15/h3-12,14,21-22H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPHKWHMVUFOBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NCC3=CC(=C(C=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

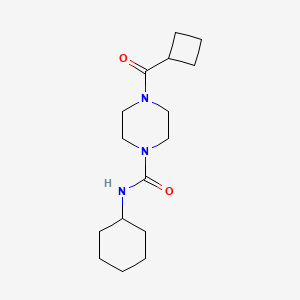
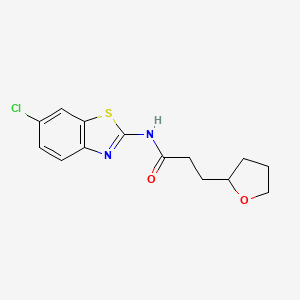
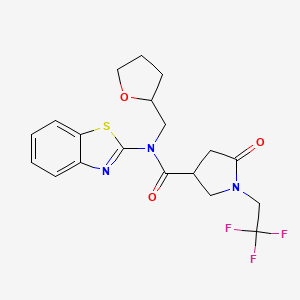
![[1-(3-Chlorophenyl)cyclopropyl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7564553.png)
![2-[(5-amino-4-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-N,N-diethylacetamide](/img/structure/B7564558.png)
![Methyl 4-methyl-2-[[2-[1-[(5-methyl-1,2-oxazol-3-yl)amino]-1-oxopropan-2-yl]sulfanylacetyl]amino]pentanoate](/img/structure/B7564571.png)
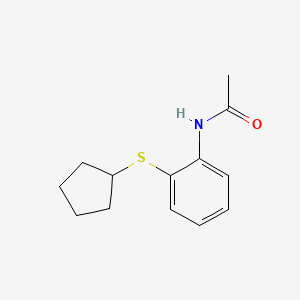
![N-[2-(dimethylcarbamoyl)phenyl]oxane-4-carboxamide](/img/structure/B7564582.png)
![2-chloro-N-[3-(7-fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-3-oxo-1-phenylpropyl]benzamide](/img/structure/B7564587.png)

![2-methyl-N-[3-methyl-4-(tetrazol-1-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7564623.png)
![N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]cyclopropanecarboxamide](/img/structure/B7564629.png)
